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2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole

Catalog No.
S7748548
CAS No.
M.F
C13H17N3O2
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole

Product Name

2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethanol

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C13H17N3O2/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2

InChI Key

SCVGHKHLYYNGSD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2

2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole is a chemical compound characterized by its benzoxazole structure, which is fused with a piperazine moiety that contains a hydroxyethyl substituent. This compound exhibits unique structural features that contribute to its biological activity and potential therapeutic applications. The presence of the piperazine ring enhances its solubility and bioavailability, making it an interesting target for pharmaceutical development.

, including:

  • Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds.
  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with other reactive species to form more complex molecules or derivatives.

These reactions can be utilized in synthetic pathways to modify the compound for enhanced biological properties or to create analogs with different functionalities .

2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole has been studied for its pharmacological properties. It exhibits significant activity as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases. The compound has shown promise in enhancing neuroplasticity and may have applications in treating conditions such as schizophrenia and other neurological disorders . Additionally, it has been linked to the modulation of cyclic nucleotide signaling pathways, which are crucial in various physiological processes .

The synthesis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole typically involves several steps:

  • Formation of the Piperazine Derivative: The hydroxyethyl group is introduced onto the piperazine ring through a reaction with ethylene oxide or a similar reagent.
  • Benzoxazole Formation: The benzoxazole structure is constructed through cyclization reactions involving appropriate precursors, often utilizing condensation methods that involve aromatic amines.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity for biological testing.

Specific synthetic routes may vary based on the desired properties and scale of production .

The primary applications of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole lie in medicinal chemistry and pharmacology. Its potential therapeutic uses include:

  • Neurological Disorders: As an agent that may enhance neuroplasticity, it could be beneficial in treating cognitive impairments associated with conditions like schizophrenia.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific biochemical pathways involved in various diseases.

Furthermore, ongoing research may uncover additional applications in other therapeutic areas .

Interaction studies involving 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole have focused on its binding affinity to various biological targets. These studies typically assess:

  • Enzyme Inhibition: Evaluating how effectively the compound inhibits specific enzymes related to neurotransmitter metabolism.
  • Receptor Binding: Investigating interactions with neurotransmitter receptors, which could elucidate its mechanism of action and therapeutic potential.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development efforts .

Several compounds share structural similarities with 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole. Notable examples include:

  • Benzodiazepines: These compounds also contain nitrogen heterocycles and exhibit anxiolytic properties, but differ significantly in their mechanisms of action.
  • Piperazine Derivatives: Compounds like 1-(2-hydroxyethyl)piperazine share the piperazine structure but lack the benzoxazole moiety, leading to different biological profiles.
  • Benzoxazoles: Other benzoxazole derivatives may exhibit similar biological activities but differ in substituents that affect their pharmacological properties.
Compound NameStructure FeaturesBiological Activity
BenzodiazepinesNitrogen heterocyclesAnxiolytic effects
1-(2-Hydroxyethyl)piperazinePiperazine without benzoxazoleVaries widely
BenzoxazolesBenzoxazole coreVaries widely based on substituents

The uniqueness of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole lies in its specific combination of a hydroxyethyl-substituted piperazine and a benzoxazole ring, which together may confer distinct pharmacological properties not found in related compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

247.132076794 g/mol

Monoisotopic Mass

247.132076794 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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